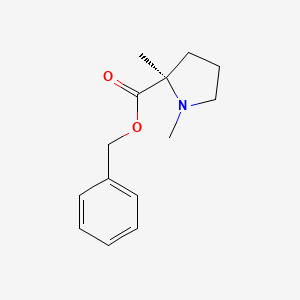
Ácido 2-(2,2,2-trifluoroetoxi)piridina-3-borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C13H17BF3NO3. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is notable for its trifluoroethoxy group, which imparts unique chemical properties.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a building block in the synthesis of drug candidates.
Industry: In the production of advanced materials and agrochemicals.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond-forming reactions .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
The compound’s participation in suzuki-miyaura coupling reactions suggests it may play a role in the formation of new carbon-carbon bonds .
Action Environment
The compound is a solid at room temperature , which could affect its stability under different environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy)pyridine with a boronic acid derivative. One common method is the use of pinacol boronate esters, which are known for their stability and ease of handling. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Phenols: From oxidation reactions.
Substituted Pyridines: From nucleophilic substitution.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is unique due to its trifluoroethoxy group, which imparts higher reactivity and stability compared to other boronic acids. This makes it particularly useful in challenging synthetic applications where other boronic acids might fail .
Propiedades
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-5(8(13)14)2-1-3-12-6/h1-3,13-14H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXZQXIMOMPBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCC(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681749 |
Source


|
| Record name | [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-79-4 |
Source


|
| Record name | B-[2-(2,2,2-Trifluoroethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]-N-methylbenzamide](/img/structure/B595122.png)
![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)
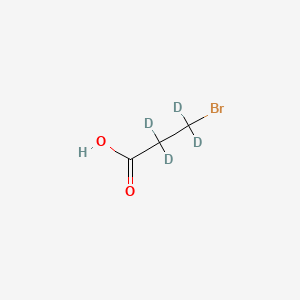
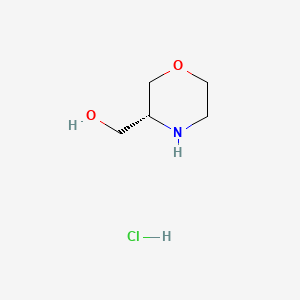

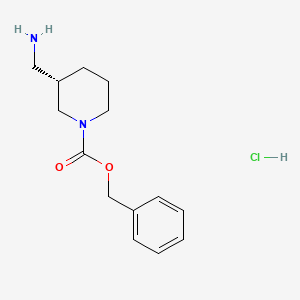
![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)

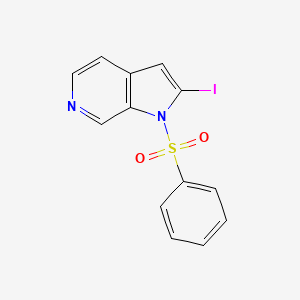
![4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B595134.png)


![Urea, N-[(3-methoxyphenyl)methyl]-N-methyl-N'-[4-(1H-pyrazol-4-yl)-2-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B595140.png)
